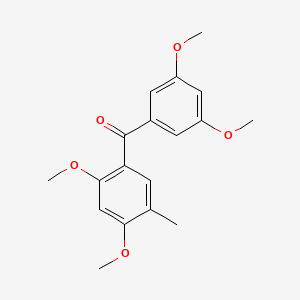
(2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone is an organic compound with the molecular formula C16H16O3. It is a solid at room temperature and is known for its unique structural properties, which include two methoxy groups and a methyl group attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone typically involves the reaction of 2,4-dimethoxy-5-methylbenzaldehyde with 3,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with potential modifications to optimize yield and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
Industry
In industry, this compound may be used in the development of new materials, such as polymers and resins, due to its structural properties .
Mechanism of Action
The mechanism of action for (2,4-Dimethoxy-5-methylphenyl)(3,5-dimethoxyphenyl)methanone is not well-characterized. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone
- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Properties
CAS No. |
61234-69-3 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2,4-dimethoxy-5-methylphenyl)-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O5/c1-11-6-15(17(23-5)10-16(11)22-4)18(19)12-7-13(20-2)9-14(8-12)21-3/h6-10H,1-5H3 |
InChI Key |
OKMNFMDWTCCOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



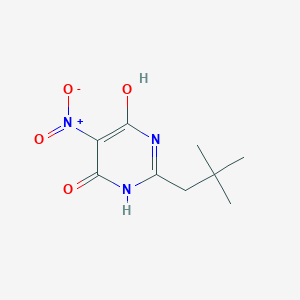

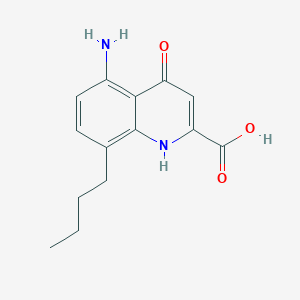
![6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide](/img/structure/B14570234.png)
![Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14570241.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14570260.png)

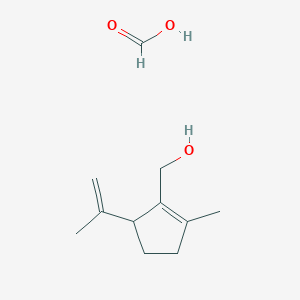
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-phenyl-](/img/structure/B14570281.png)
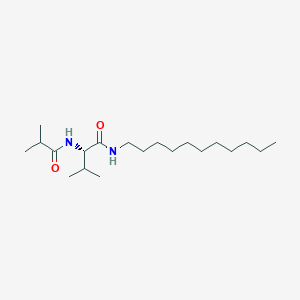

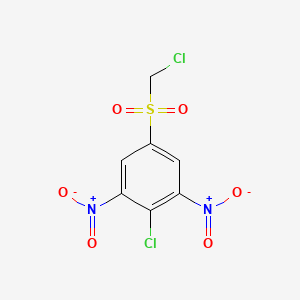
stannane](/img/structure/B14570316.png)
